N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that combines a methoxyphenyl group, a pyridinylmethyl group, and a dihydroisoquinoline carboxamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Introduction of the Pyridinylmethyl Group:
Cyclization to Form the Dihydroisoquinoline Ring: The intermediate undergoes cyclization to form the dihydroisoquinoline ring structure.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with a similar structural motif.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A compound with a methoxyphenyl group and biological activity.
Uniqueness
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a methoxyphenyl group, a pyridinylmethyl group, and a dihydroisoquinoline carboxamide moiety
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-32-19-11-9-17(10-12-19)23(29)14-27-24(30)22-16-28(15-18-6-4-5-13-26-18)25(31)21-8-3-2-7-20(21)22/h2-13,16H,14-15H2,1H3,(H,27,30) |
InChI Key |
CIOPGFZLHXRSQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4 |
Origin of Product |
United States |
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